3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Overview
Description
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a chemical compound that features a unique structure combining a cyclopropyl group, a tetrahydrofuran ring, and a pyrazol-5-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl ketone, which undergoes a series of reactions including cyclization and functional group transformations to introduce the tetrahydrofuran and pyrazol-5-ol groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Key steps include the preparation of intermediates, purification, and quality control to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-carboxylic acid: This compound features a carboxylic acid group, offering different chemical properties and reactivity.
Uniqueness
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-cyclopropyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11-6-10(8-3-4-8)12-13(11)7-9-2-1-5-15-9/h6,8-9,12H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJDFPIFIBNMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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